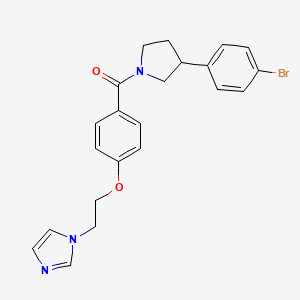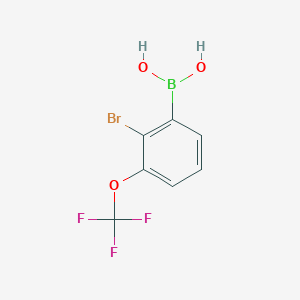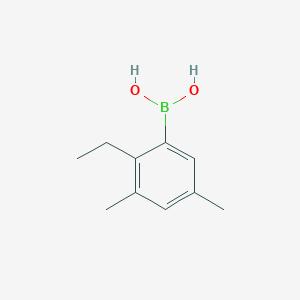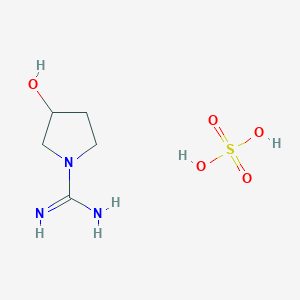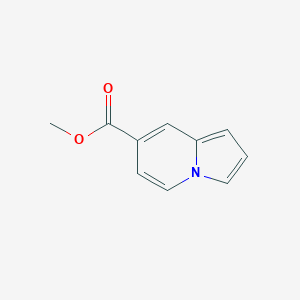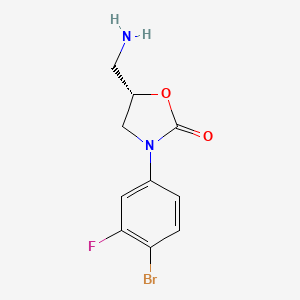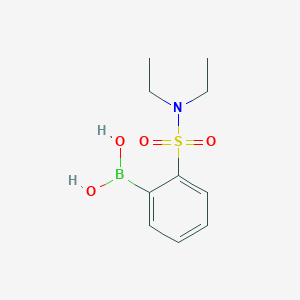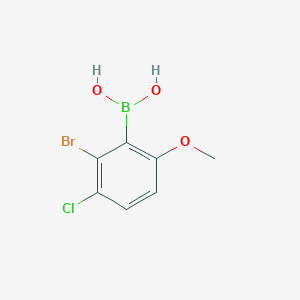
3-苯基喹喔啉-2-羧酸
描述
3-Phenylquinoxaline-2-carboxylic acid (PQCA) is an organic compound that contains a quinoxaline ring and a carboxyl group with a phenyl substitution . It has a molecular weight of 250.26 .
Molecular Structure Analysis
The IUPAC name for PQCA is 3-phenyl-2-quinoxalinecarboxylic acid . The InChI code is 1S/C15H10N2O2/c18-15(19)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H, (H,18,19) .
Physical and Chemical Properties Analysis
PQCA has a molecular weight of 250.26 . More specific physical and chemical properties are not provided in the search results.
科学研究应用
抗癌活性
3-苯基喹喔啉-2-羧酸及其衍生物已被研究其潜在的抗癌性质。基于这种酸的一系列化合物显示出对人类HCT-116和MCF-7细胞系的显著抗增殖活性,表明其在癌症治疗中的潜在用途。这些化合物被发现在抑制癌细胞生长方面具有活性,其中一些显示出与参考药物阿霉素(El Rayes et al., 2019)相当的效力。
聚合物合成
这种酸还在聚合物合成中找到了应用。例如,使用3-苯基喹喔啉-2-羧酸的衍生物合成了超支化聚(苯基喹喔啉)(PPQ),展示了其在材料科学和工程中的实用性(Baek & Tan, 2006)。
神经保护和抗惊厥活性
从3-苯基喹喔啉-2-羧酸衍生的化合物表现出神经保护和抗惊厥活性。由于它们在大脑中特定受体位点的高亲和力,它们已被研究用于治疗神经系统疾病(Takano et al., 2005)。
喹喔啉的液相和固相合成
这种酸被用于喹喔啉的液相和固相合成。这表明了它在有机合成中的多功能性,以及在制药和化工行业中多样化应用的潜力(Attanasi et al., 2001)。
室温自由基诱导聚合
这种酸的衍生物已被用于室温自由基诱导聚合,表明它们在开发具有特定性能的新材料方面的实用性,适用于工业应用(Baek et al., 2003)。
作用机制
Mode of Action
Quinoxalines, the class of compounds to which it belongs, have been shown to undergo acid-catalyzed rearrangements when exposed to nucleophilic reactants, leading to biheterocyclic systems . This suggests that 3-Phenylquinoxaline-2-carboxylic acid may interact with its targets in a similar manner.
Biochemical Pathways
Quinoxalines have been shown to be involved in various biological processes, suggesting that 3-phenylquinoxaline-2-carboxylic acid may also affect multiple pathways .
生化分析
Biochemical Properties
3-Phenylquinoxaline-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. By inhibiting these enzymes, 3-Phenylquinoxaline-2-carboxylic acid can modulate inflammatory responses and has potential anti-inflammatory properties . Additionally, this compound can bind to various proteins, altering their conformation and activity. For example, it has been observed to interact with heat shock proteins, which are involved in protein folding and stress responses .
Cellular Effects
3-Phenylquinoxaline-2-carboxylic acid exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and disrupting mitochondrial function . Furthermore, 3-Phenylquinoxaline-2-carboxylic acid can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival . This compound also affects gene expression by modulating transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 3-Phenylquinoxaline-2-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, 3-Phenylquinoxaline-2-carboxylic acid inhibits the activity of cyclooxygenase and lipoxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in chromatin structure and gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenylquinoxaline-2-carboxylic acid can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to 3-Phenylquinoxaline-2-carboxylic acid can lead to cellular adaptation and changes in gene expression, resulting in altered cellular responses . Additionally, the degradation products of this compound may have different biological activities, further influencing its long-term effects .
Dosage Effects in Animal Models
The effects of 3-Phenylquinoxaline-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, 3-Phenylquinoxaline-2-carboxylic acid can induce toxic effects, such as liver and kidney damage, due to its interaction with cellular enzymes and oxidative stress pathways . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
3-Phenylquinoxaline-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . Additionally, 3-Phenylquinoxaline-2-carboxylic acid can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, altering cellular energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of 3-Phenylquinoxaline-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, 3-Phenylquinoxaline-2-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues is also affected by its binding to plasma proteins and its ability to cross biological membranes .
Subcellular Localization
The subcellular localization of 3-Phenylquinoxaline-2-carboxylic acid is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, 3-Phenylquinoxaline-2-carboxylic acid has been observed to accumulate in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . Additionally, this compound can localize to the nucleus, where it can modulate gene expression by interacting with transcription factors and chromatin regulators .
属性
IUPAC Name |
3-phenylquinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTASBJYGXIWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


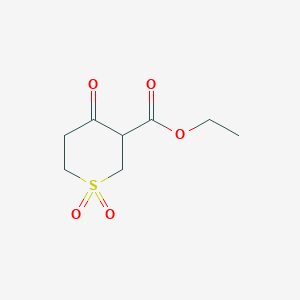
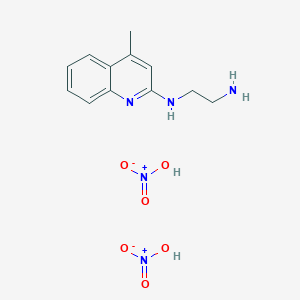
![4-{[(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1387621.png)
